Propyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate
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Overview
Description
Propyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate is a chemical compound with the molecular formula C23H22O6 . It is related to other compounds such as Methyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate and Ethyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate.
Chemical Reactions Analysis
Specific chemical reactions involving Propyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate are not mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of Propyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate, such as its melting point, boiling point, and density, are not explicitly provided in the available resources .Scientific Research Applications
- Researchers at Purdue University have developed a groundbreaking technology called RPOC (real-time precision opto-control). This laser-based approach allows site-specific and chemical-specific control of processes within live cells .
- By detecting chemical targets and activating action lasers, Propyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate allows researchers to control chemical processes exclusively at desired sites. This precision could revolutionize drug discovery by manipulating reactions inside cells .
Biological Imaging and Opto-Control
Drug Discovery and Targeted Interventions
Materials Science and Carbon Fiber Heating
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
propyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-4-11-26-23(25)16-5-7-17(8-6-16)29-21-14-28-20-12-18(27-13-15(2)3)9-10-19(20)22(21)24/h5-10,12,14H,2,4,11,13H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCWKCZBALIPCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate |
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